トリウムベレチン

説明

科学的研究の応用

Florbetaben is primarily used in the field of nuclear medicine for imaging beta-amyloid plaques in the brain. Its applications include:

Alzheimer’s Disease Diagnosis: Florbetaben PET imaging helps in the early diagnosis of Alzheimer’s disease by detecting beta-amyloid plaques.

Research on Neurodegenerative Disorders: It aids in understanding the neuropathogenesis of Alzheimer’s disease and other neurodegenerative disorders.

Clinical Trials: Florbetaben is used in clinical trials to evaluate the efficacy of therapeutic interventions targeting beta-amyloid plaques.

作用機序

フロルベタベンは、脳内のベータアミロイドプラークに結合します。 フッ素-18同位体は陽電子シグナルを生成し、PETスキャナーで検出され、プラーク密度の視覚化が可能になります 。 この結合は、タウやアルファシヌクレインなどの他のタンパク質よりもベータアミロイドに対して非常に選択的です .

準備方法

合成経路と反応条件

フロルベタベンの合成には、前駆体化合物の放射性フッ素化が含まれます。 一般的な方法には、炭酸カリウムとクリプトフィックス錯体で水性フッ素-18フッ化物を共沸乾燥し、続いて高温でジメチルスルホキシド中でBoc保護前駆体を放射性フッ素化することが含まれます 。 次に、中間生成物を塩酸で脱保護し、高速液体クロマトグラフィー(HPLC)を使用して精製します .

工業生産方法

フロルベタベンの工業生産には、通常、PETトレーサーの大規模なバッチを製造するために最適化された自動放射性合成装置が使用されます。 このプロセスには、コストと必要な試薬および放射性同位体の量を削減するためにマイクロボリューム法を使用することが含まれます 。 最終生成物は、臨床用途に適した高い放射化学的純度とモル活量で配合されています .

化学反応の分析

反応の種類

フロルベタベンは、以下を含むいくつかの化学反応を起こします。

放射性フッ素化: 前駆体化合物へのフッ素-18同位体の導入。

脱保護: 最終生成物を得るための保護基の除去。

一般的な試薬と条件

放射性フッ素化: 炭酸カリウム、クリプトフィックス、ジメチルスルホキシド、高温。

脱保護: 塩酸、高温。

生成される主要な生成物

これらの反応から生成される主要な生成物はフロルベタベンであり、その後、PETトレーサーとして使用するために精製および配合されます .

科学研究への応用

フロルベタベンは、主に脳内のベータアミロイドプラークの画像化を目的とした核医学の分野で使用されます。その用途には以下が含まれます。

特性

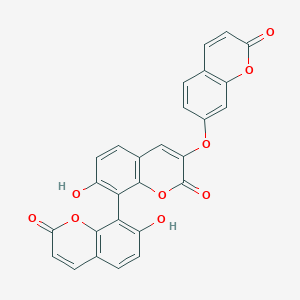

IUPAC Name |

7-hydroxy-8-(7-hydroxy-2-oxochromen-8-yl)-3-(2-oxochromen-7-yl)oxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H14O9/c28-17-7-2-14-5-10-22(31)35-25(14)23(17)24-18(29)8-3-15-11-20(27(32)36-26(15)24)33-16-6-1-13-4-9-21(30)34-19(13)12-16/h1-12,28-29H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDHDMCIEKMVPIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=O)O2)OC3=CC4=C(C(=C(C=C4)O)C5=C(C=CC6=C5OC(=O)C=C6)O)OC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H14O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

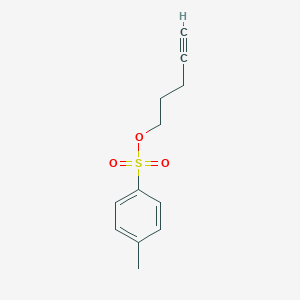

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of Triumbelletin's discovery in Thymelaea tartonraira leaves?

A1: The research paper "New Specific α‐Glucosidase Inhibitor Flavonoid from Thymelaea tartonraira Leaves: Structure Elucidation, Biological and Molecular Docking Studies" [] highlights the isolation of Triumbelletin from Thymelaea tartonraira leaves for the first time. This discovery contributes to the understanding of the phytochemical profile of this plant, potentially opening avenues for further investigation into Triumbelletin's bioactivity and its role in the plant itself.

Q2: Are there analytical methods available to identify and quantify Triumbelletin in plant materials?

A3: Yes. The research "Ultra high performance liquid chromatography with electrospray ionization tandem mass spectrometry coupled with hierarchical cluster analysis to evaluate Wikstroemia indica (L.) C. A. Mey. from different geographical regions" [] describes a validated method utilizing ultra high performance liquid chromatography with electrospray ionization tandem mass spectrometry (UPLC-ESI-MS/MS) to simultaneously quantify seven constituents in Wikstroemia indica, including Triumbelletin. This method showcases the ability to accurately and precisely measure Triumbelletin levels in plant samples, enabling further research on its distribution, abundance, and potential applications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2-Bis[4-[6'-(N-cyclohexyl-N-methylamino)-3'-methylspiro[phthalide-3,9'-[9H]xanthen]-2'-ylamino]phenyl]propane](/img/structure/B27054.png)